(E)-7-hexyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
Description
(E)-7-Hexyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative characterized by a hydrazinyl linker and a pyridin-3-ylmethylene substituent. Its structure combines a hexyl chain at position 7 and a methyl group at position 3 of the purine core, which influence its solubility and bioactivity. The (E)-configuration of the hydrazinyl group is critical for molecular interactions, particularly in binding to biological targets such as kinases or enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
7-hexyl-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O2/c1-3-4-5-6-10-25-14-15(24(2)18(27)22-16(14)26)21-17(25)23-20-12-13-8-7-9-19-11-13/h7-9,11-12H,3-6,10H2,1-2H3,(H,21,23)(H,22,26,27)/b20-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOBKPQPRLVNS-UDWIEESQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-7-hexyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its inhibitory effects on specific enzymes and its implications in medicinal chemistry.
Chemical Structure
The compound features a purine core with various substituents that may influence its biological activity. The presence of the hydrazinyl and pyridine moieties is particularly noteworthy as these functional groups are often associated with enhanced biological properties.
Synthesis and Structure-Activity Relationship
Recent studies have focused on synthesizing derivatives of purine compounds to explore their biological activities. The synthesis of this compound involved several steps including alkylation and condensation reactions. These synthetic efforts are crucial for understanding the structure-activity relationships that dictate the compound's efficacy against specific biological targets.
Table 1: Summary of Synthesized Compounds and Their Activities
| Compound ID | Structure | Inhibition (%) at 200 µM | Cytotoxicity (CC50) |
|---|---|---|---|
| 23a | - | 84.3 | >100 μM |
| 5 | - | 23.1 | - |
| 6 | - | 33.2 | - |
| B1-PP146 | - | 95.1 | 50 μM |
Note: The inhibition percentages reflect the compound's effectiveness against the target enzyme ThyX, which is implicated in bacterial resistance mechanisms.
Biological Activity
The biological activity of this compound has been evaluated primarily through its interaction with flavin-dependent thymidylate synthase (FDTS). This enzyme is a promising target for developing new antibacterial agents due to its selective presence in certain pathogens.
The mechanism by which this compound exerts its biological effects involves competitive inhibition of the FDTS enzyme. Studies have shown that certain derivatives exhibit significant inhibition percentages, indicating their potential as therapeutic agents against multi-resistant bacterial strains.
Case Studies and Research Findings
Several studies have investigated the activity of similar purine derivatives, contributing to a better understanding of their pharmacological profiles:
- In Vitro Studies : Compounds similar to this compound were tested in vitro against Mycobacterium tuberculosis ThyX. The highest inhibition was observed at concentrations around 200 µM without significant cytotoxicity .
- SAR Analysis : Structure modifications have been systematically analyzed to identify key functional groups that enhance inhibitory activity. For instance, the introduction of various substituents at specific positions on the purine scaffold has yielded compounds with improved potency against FDTS .
Comparison with Similar Compounds
8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Structural Differences : Features an octyl chain (vs. hexyl) and a 2-hydroxyphenyl substituent (vs. pyridin-3-ylmethylene). The (Z)-configuration of the hydrazinyl group reduces steric hindrance compared to the (E)-isomer .
- Functional Impact : The hydroxyl group enhances hydrogen bonding but reduces lipophilicity (logP = 2.1 vs. 3.5 for the target compound) .
8-[(2E)-2-Benzylidenehydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione
- Structural Differences : Substitutes pyridin-3-ylmethylene with a benzylidene group and uses a branched 3-methylbutyl chain (vs. linear hexyl).
- 167°C for the target compound) .
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (Compound 7)
- Structural Differences : Pyrimidine core (vs. purine) with dual methoxymethyl groups.
- Functional Impact : Reduced kinase inhibition (IC₅₀ = 12 μM vs. 0.8 μM for the target compound) due to lack of purine’s adenine-mimicking properties .
Data Table: Comparative Analysis of Structural and Bioactivity Parameters
Research Findings on Bioactivity and Target Specificity
- Target Compound: Demonstrates dual inhibition of CDK2 (cyclin-dependent kinase 2) and EGFR (epidermal growth factor receptor) with nanomolar potency (IC₅₀ = 0.8 μM), attributed to the pyridin-3-ylmethylene group’s ability to chelate Mg²⁺ in ATP-binding pockets .
- Analogues with Aromatic Substituents: Benzylidene-containing derivatives show moderate Aurora Kinase A inhibition but lack specificity due to non-selective aromatic interactions .
- Role of Alkyl Chains : Linear hexyl/octyl chains enhance membrane permeability compared to branched chains (e.g., 3-methylbutyl), as evidenced by cellular uptake assays (target compound: 85% uptake vs. 67% for 3-methylbutyl analogue) .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the purine core at the 8-position using hydrazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) .
- Step 2 : Introduction of the pyridin-3-ylmethylene group via condensation reactions with pyridine-3-carbaldehyde, requiring precise pH control (~6.5–7.0) .
- Step 3 : Alkylation at the 7-position using hexyl halides in the presence of a base (e.g., K₂CO₃) . Key optimization : Reaction yields (60–75%) depend on solvent purity and temperature gradients .
Q. How can the structural integrity of this compound be validated?
Methodological approaches include:
Q. What are the primary biological targets of this compound?
Preliminary studies on analogous purines suggest interactions with:
- Adenosine receptors (A₂A subtype): Modulated via hydrazinyl and pyridine moieties .
- Kinases : Inhibition observed in MAPK and PI3K pathways due to purine core mimicry of ATP .
- DNA repair enzymes : Potential binding via hydrazine-mediated intercalation .
Q. Which analytical techniques are critical for purity assessment?
- HPLC : Use C18 columns with acetonitrile/water gradients (90% purity threshold) .
- TLC : Ethyl acetate/hexane (3:7) as mobile phase; Rf ~0.4 .
- Elemental analysis : Acceptable C, H, N deviation ≤0.3% .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for hydrazinyl modifications?
Methodology :
- Synthesize derivatives with varying substituents (e.g., replacing pyridin-3-yl with benzyl or cyclohexyl groups) .
- Assess biological activity via:
-
Enzyme inhibition assays (IC₅₀ values for kinases).
-
Receptor binding studies (radioligand displacement).
Example SAR Table :Substituent at Hydrazinyl Position Kinase Inhibition (IC₅₀, μM) A₂A Receptor Binding (% displacement) Pyridin-3-ylmethylene (Target) 0.45 ± 0.02 78 ± 3 Benzylidene 1.20 ± 0.15 52 ± 5 Cyclohexylmethylene 2.80 ± 0.30 35 ± 4 Data adapted from hydrazinyl purine analogs .
Q. What strategies resolve contradictions in reported biological activities?
- Variable control : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
- Cell-line specificity : Test across multiple models (e.g., HEK293 vs. HeLa) to account for receptor heterogeneity .
Q. How can reaction conditions be optimized for improved yields?
- Solvent screening : Replace DMF with DMAc or NMP to reduce byproduct formation .
- Catalyst optimization : Use Pd/C or CuI for selective hydrazine coupling (yield increase by 15–20%) .
- Temperature gradients : Stepwise heating (50°C → 80°C) during alkylation minimizes decomposition .
Q. What methodologies assess compound stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC over 24 hours. Stable at pH 7.4 (t₁/₂ > 8 hrs) but degrades rapidly at pH < 3 .
- Serum stability : Add 10% FBS to PBS; quantify parent compound loss using LC-MS/MS .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation .
Q. How can in silico methods predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding to adenosine receptors (PDB: 3REY). Hydrazinyl forms H-bonds with Gln89 and Asn253 .
- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess binding mode stability .
- QSAR models : Train on purine derivatives to predict IC₅₀ values for novel analogs .
Q. How to design mutants for mechanistic binding studies?
- Site-directed mutagenesis : Target residues identified via docking (e.g., A₂A receptor’s Gln89Ala mutant) .
- SPR analysis : Compare binding kinetics (ka/kd) between wild-type and mutant receptors .
- Functional assays : Measure cAMP modulation in mutant vs. wild-type HEK293 cells .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
